molecular formula C10H12N2O B1669453 Cotinine CAS No. 486-56-6

Cotinine

Katalognummer: B1669453
CAS-Nummer: 486-56-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: UIKROCXWUNQSPJ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cotinine is an alkaloid found in tobacco and is the predominant metabolite of nicotine. It is widely used as a biomarker for exposure to tobacco smoke. This compound has a molecular formula of C10H12N2O and a molar mass of 176.219 g/mol. It is known for its relatively long half-life in the human body, making it a valuable indicator of both active and passive smoking .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cotinin kann über verschiedene chemische Wege synthetisiert werden. Ein gängiges Verfahren umfasst die Oxidation von Nikotin unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid. Die Reaktion findet typischerweise in einem wässrigen oder organischen Lösungsmittel unter kontrollierten Temperatur- und pH-Bedingungen statt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Cotinin beinhaltet häufig die Extraktion und Reinigung der Verbindung aus Tabakblättern. Das Verfahren umfasst Schritte wie Lösungsmittelextraktion, Filtration und Kristallisation, um reines Cotinin zu erhalten. Fortgeschrittene Techniken wie Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) werden zur Quantifizierung und Qualitätskontrolle eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cotinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Wasserstoffgas, Palladium auf Kohlenstoff.

    Lösungsmittel: Wasser, Ethanol, Aceton.

Hauptprodukte:

    3-Hydroxycotinin: Durch Oxidation gebildet.

    Nikotin: Durch Reduktion gebildet.

Wissenschaftliche Forschungsanwendungen

Neuroactive Effects

Cotinine exhibits significant neuroactive properties, influencing various neurotransmitter systems. Research indicates that this compound can cross the blood-brain barrier and interact with nicotinic acetylcholine receptors (nAChRs) as well as non-nAChRs in the nervous system. These interactions can lead to several behavioral and physiological effects:

  • Cognitive Enhancement : Studies have shown that this compound may improve memory and cognitive functions. For instance, Echeverria et al. (2011) demonstrated that this compound administration in a mouse model of Alzheimer's disease prevented memory loss and reduced amyloid plaque burden, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Mood Regulation : this compound has been linked to alleviating symptoms of depression. Research indicates that it enhances synaptic activity in brain regions associated with mood regulation, which may help in treating conditions like post-traumatic stress disorder (PTSD) and depression .

Cardiovascular and Endocrine Effects

This compound's effects extend to the cardiovascular and endocrine systems:

  • Cardiovascular Health : Some studies suggest that this compound may have protective cardiovascular effects, potentially reducing the risk of heart disease associated with smoking .
  • Endocrine Modulation : this compound has been observed to influence hormone levels and metabolic processes, indicating its role in endocrine system regulation .

Immune System Interaction

This compound also appears to modulate immune responses. Research has indicated that it may have anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .

Neurodegenerative Diseases

This compound's ability to enhance cognitive function positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanisms include:

  • Reduction of Amyloid Plaques : this compound has been shown to decrease amyloid plaque formation in animal models of Alzheimer's disease, which is crucial for slowing disease progression .
  • Neuroprotection : By enhancing synaptic plasticity and connectivity in the brain, this compound may offer neuroprotective benefits against cognitive decline .

Psychiatric Disorders

The potential of this compound in managing psychiatric disorders is supported by various studies:

  • Depression and Anxiety : this compound's influence on neurotransmitter systems suggests it could serve as an adjunctive treatment for depression and anxiety disorders. Animal studies have demonstrated improved outcomes in memory tests and reduced stress responses following this compound administration .
  • Post-Traumatic Stress Disorder : Given its effects on mood regulation and cognitive function, this compound may help mitigate symptoms associated with PTSD, providing a new avenue for treatment .

Smoking Cessation Support

Interestingly, this compound may also play a role in smoking cessation efforts:

  • Self-Medication Hypothesis : Individuals with mental health issues often smoke as a form of self-medication. Understanding this compound's beneficial effects could lead to new strategies for helping these individuals quit smoking while managing their psychiatric symptoms effectively .

Case Study 1: Cognitive Function Improvement in Alzheimer's Model

In a study conducted by Echeverria et al. (2011), Tg6799 mice treated with this compound showed significant improvements in working memory tasks compared to control groups. The treatment reduced amyloid plaque burden by 50%, demonstrating this compound's potential as a therapeutic agent against Alzheimer's disease.

Case Study 2: Depression Alleviation in PTSD Models

Research at the Bay Pines VA Medical Center indicated that this compound administration led to improved memory performance and decreased depressive symptoms in mice subjected to stress protocols. The results suggest that this compound could be beneficial for veterans suffering from PTSD-related cognitive impairments .

Wirkmechanismus

Cotinine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). It binds to these receptors, activating and desensitizing them, though with much lower potency compared to nicotine. This compound has been shown to facilitate memory, cognition, and emotional responses. It also acts as an antidepressant and reduces cognitive impairment associated with diseases and stress-induced dysfunction .

Vergleich Mit ähnlichen Verbindungen

Cotinin wird häufig mit anderen Nikotinmetaboliten verglichen, wie z. B.:

Einzigartigkeit von Cotinin: Die relativ lange Halbwertszeit und die geringere Potenz von Cotinin bei der Aktivierung von nAChRs machen es zu einem wertvollen Biomarker für die Untersuchung der Nikotinexposition und ihrer Auswirkungen. Seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener neurologischer und psychiatrischer Erkrankungen unterstreichen seine Einzigartigkeit .

Biologische Aktivität

Cotinine, the primary metabolite of nicotine, has garnered significant attention due to its pharmacological properties and biological activities. This article provides a comprehensive overview of this compound's biological activity, including its effects on the central nervous system, its potential therapeutic applications, and its role as a biomarker for tobacco exposure.

Pharmacokinetics and Distribution

This compound is known to penetrate the blood-brain barrier (BBB), with studies indicating significant accumulation in the brain following administration. For instance, research shows that this compound reaches peak levels in the brain within 20-60 minutes after subcutaneous administration, with a half-life ranging from 20-30 minutes in mice to approximately 350 minutes in rats . The influx rate of this compound through the BBB is estimated to be about 0.5-0.7 ng per second per gram of brain tissue, which is notably higher than that of nicotine .

Biological Activity

1. Nicotinic Acetylcholine Receptor Binding:

This compound exhibits nicotine-like activity but with lower potency. It binds to nicotinic acetylcholine receptors (nAChRs), demonstrating varying affinities depending on the tissue type. For example, in bovine chromaffin cells, this compound showed significantly lower affinity compared to nicotine, indicating that while it can activate these receptors, its effects are less pronounced .

2. Effects on Locomotor Activity:

Studies have indicated that this compound can influence locomotor activity. Low doses have been associated with reduced locomotion in experimental models, suggesting potential impacts on motor function and behavior .

3. Therapeutic Potential:

Recent findings suggest that this compound may offer therapeutic benefits beyond its role as a nicotine metabolite. For instance, this compound has been linked to improvements in psychiatric symptoms and cognitive functions. In animal models of Alzheimer's disease, this compound treatment resulted in decreased amyloid plaque load and enhanced cognitive performance . This positions this compound as a potential candidate for further research into neuroprotective therapies.

Case Study: this compound and Lung Cancer Risk

A nested case-control study examined the relationship between serum this compound levels and lung cancer risk among smokers. Results indicated that higher serum this compound levels were significantly associated with an increased odds ratio (OR) for lung cancer, reinforcing the notion that this compound serves as an effective biomarker for assessing tobacco-related health risks .

Table: Summary of this compound's Biological Effects

Biological Effect Description Reference
BBB PenetrationSignificant accumulation in brain tissues post-administration; half-life varies by species
nAChR BindingLower potency compared to nicotine; binds with varying affinities across different tissues
Locomotor ActivityLow doses can reduce locomotion in experimental models
Lung Cancer RiskHigher serum this compound levels correlate with increased lung cancer risk among smokers
Neuroprotective EffectsPotential reduction in amyloid plaque load and cognitive improvements in Alzheimer's models

Eigenschaften

IUPAC Name

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047576
Record name Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

210-211 °C at 6 mm Hg
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The nicotine metabolite cotinine is an abundant long-lived bio-active compound that may contribute to the overall physiological effects of tobacco use. Although its mechanism of action in the central nervous system has not been extensively investigated, cotinine is known to evoke dopamine release in the nigrostriatal pathway through an interaction at nicotinic receptors (nAChRs). Because considerable evidence now demonstrates the presence of multiple nAChRs in the striatum, the present experiments were done to determine the subtypes through which cotinine exerts its effects in monkeys, a species that expresses similar densities of striatal alpha4beta2* (nAChR containing the alpha4 and beta2 subunits, but not alpha3 or alpha6) and alpha3/alpha6beta2* (nAChR composed of the alpha3 or alpha6 subunits and beta2) nAChRs. Competition binding studies showed that cotinine interacts with both alpha4beta2* and alpha3/alpha6beta2* nAChR subtypes in the caudate, with cotinine IC(50) values for inhibition of 5-[(125) I]iodo-3-[2(S)-azetinylmethoxy]pyridine-2HCl ([(125)I]A-85380) and (125)I-alpha-conotoxinMII binding in the micromolar range. This interaction at the receptor level is of functional significance because cotinine stimulated both alpha4beta2* and alpha3/alpha6beta2* nAChR [(3)H]dopamine release from caudate synaptosomes. Our results unexpectedly showed that nicotine evokes [(3)H]dopamine release from two alpha3/alpha6beta2* nAChR populations, one of which was sensitive to cotinine and the other was not. This cotinine-insensitive subtype was only present in the medial caudate and was preferentially lost with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigrostriatal damage. In contrast, cotinine and nicotine elicited equivalent levels of alpha4beta2* nAChR-mediated dopamine release. These data demonstrate that cotinine functionally discriminates between two alpha3/alpha6beta2* nAChRs in monkey striatum, with the cotinine-insensitive alpha3/alpha6beta2* nAChR preferentially vulnerable to nigrostriatal damage., Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1umol) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors., The aim of the present study was to clarify whether cotinine affects the release of catecholamines from the isolated perfused rat adrenal gland, and to establish the mechanism of its action, in comparison with the response of nicotine. Cotinine (0.3-3 mM), when perfused into an adrenal vein for 60 min, inhibited catecholamines secretory responses evoked by ACh (5.32 mM), DMPP (a selective neuronal nicotinic agonist, 100 uM for 2 min) and McN-A-343 (a selective muscarinic M1-agonist, 100 uM for 2 min) in dose- and time-dependent manners. However, cotinine did not affect catecholamines secretion by high K+ (56 mM). Cotinine itself also failed to affect basal catecholamines output. Furthermore, in the presence of cotinine (1 mM), catecholamines secretory responses evoked by Bay-K-8644 (an activator of L-type Ca2+ channels, 10 uM) and cyclopiazonic acid (an inhibitor of cytoplasmic Ca2+-ATPase, 10 uM) were relative time-dependently attenuated. However, nicotine (30 uM), given into the adrenal gland for 60 min, initially rather enhanced catecholamines secretory responses evoked by ACh and high K+, followed by the inhibition later, while it time-dependently depressed the catecholamines release evoked by McN-A-343 and DMPP. Taken together, these results suggest that cotinine inhibits greatly catecholamines secretion evoked by stimulation of cholinergic (both nicotinic and muscarinic) receptors, but does fail to affect that by the direct membrane-depolarization. It seems that this inhibitory effect of cotinine may be exerted by the cholinergic blockade, which is associated with blocking both the calcium influx into the rat adrenal medullary chromaffin cells and Ca2+ release from the cytoplasmic calcium store. It also seems that there is a big difference in the mode of action between cotinine and nicotine in the rat adrenomedullary catecholamines secretion.
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous oil

CAS No.

486-56-6
Record name Cotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cotinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cotinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5161X06LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cotinine
Reactant of Route 2
Cotinine
Reactant of Route 3
Reactant of Route 3
Cotinine
Reactant of Route 4
Reactant of Route 4
Cotinine
Reactant of Route 5
Cotinine
Reactant of Route 6
Cotinine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.